molecular formula C13H13Cl3N2 B5412260 (2,6-dichlorobenzyl)(4-pyridinylmethyl)amine hydrochloride

(2,6-dichlorobenzyl)(4-pyridinylmethyl)amine hydrochloride

Cat. No. B5412260
M. Wt: 303.6 g/mol
InChI Key: GIOUQLABYHEMTQ-UHFFFAOYSA-N
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Description

“(2,6-dichlorobenzyl)(4-pyridinylmethyl)amine hydrochloride” is a compound that contains a pyridine ring, which is a basic heterocyclic ring, and a benzyl group, which is an aromatic ring. The presence of chlorine atoms indicates that it’s a type of organochlorine compound .


Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring attached to a benzyl group via a nitrogen atom. The benzyl group would have two chlorine atoms attached at the 2 and 6 positions .


Chemical Reactions Analysis

Amines, including those that are part of larger molecules like this one, can undergo a variety of reactions. They can act as nucleophiles in substitution reactions, or as bases in acid-base reactions . The presence of the chlorine atoms might make the benzyl group susceptible to further reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the pyridine ring would likely make it a base, and the chlorine atoms might make it somewhat polar .

Mechanism of Action

Without specific information about the use of this compound, it’s difficult to predict its mechanism of action. If it’s used as a drug, it would depend on the specific biological target. If it’s used in a chemical process, the mechanism would depend on the nature of that process .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with any chemical, it should be handled with appropriate safety precautions. The Material Safety Data Sheet (MSDS) would provide the most accurate information .

properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2.ClH/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10;/h1-7,17H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOUQLABYHEMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCC2=CC=NC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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